molecular formula C17H22N4O3 B12243679 1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea

1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea

Cat. No.: B12243679
M. Wt: 330.4 g/mol
InChI Key: LNPNMISVXUACCK-UHFFFAOYSA-N
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Description

1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea is a synthetic organic compound characterized by the presence of two ethoxypyridinyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea typically involves the reaction of 2-ethoxypyridine-4-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxypyridinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and altering biochemical pathways. The ethoxypyridinyl groups play a crucial role in these interactions by providing sites for binding and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea: Similar structure with different substituents, used in coordination chemistry.

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in supramolecular and coordination chemistry.

Uniqueness

1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea is unique due to the presence of ethoxypyridinyl groups, which provide specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological and chemical targets.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis[(2-ethoxypyridin-4-yl)methyl]urea

InChI

InChI=1S/C17H22N4O3/c1-3-23-15-9-13(5-7-18-15)11-20-17(22)21-12-14-6-8-19-16(10-14)24-4-2/h5-10H,3-4,11-12H2,1-2H3,(H2,20,21,22)

InChI Key

LNPNMISVXUACCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=C1)CNC(=O)NCC2=CC(=NC=C2)OCC

Origin of Product

United States

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